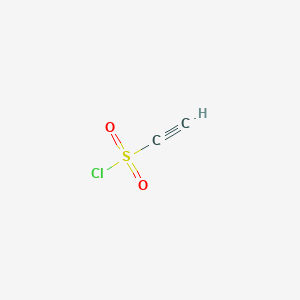

Ethynylsulfonyl chloride

Description

Ethynylsulfonyl chloride (HC≡C-SO₂Cl) is a sulfonyl chloride derivative characterized by an ethynyl (acetylene) group directly attached to the sulfonyl moiety. This structure imparts unique reactivity due to the electron-withdrawing nature of the sp-hybridized carbon, enhancing the electrophilicity of the sulfur center. For instance, describes the use of p-toluenesulfonyl chloride (CAS 98-59-9) in coupling reactions with bis(trimethylsilyl)acetylene to form ethynyl-containing sulfones, highlighting the role of sulfonyl chlorides in constructing complex architectures .

Properties

Molecular Formula |

C2HClO2S |

|---|---|

Molecular Weight |

124.55 g/mol |

IUPAC Name |

ethynesulfonyl chloride |

InChI |

InChI=1S/C2HClO2S/c1-2-6(3,4)5/h1H |

InChI Key |

XFTDWOMWJWTKQM-UHFFFAOYSA-N |

Canonical SMILES |

C#CS(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

The reactivity, physical properties, and applications of ethynylsulfonyl chloride can be contextualized by comparing it with analogous compounds:

Table 1: Comparative Analysis of Sulfonyl Chlorides

Key Findings:

Reactivity :

- This compound’s ethynyl group increases electrophilicity at sulfur, making it more reactive toward nucleophiles compared to aliphatic (e.g., ethanesulfonyl chloride) or aromatic (e.g., p-toluenesulfonyl chloride) analogs. This is inferred from the electron-withdrawing nature of the ethynyl group, which polarizes the S–Cl bond .

- 2-Chloroethanesulfonyl chloride exhibits heightened reactivity due to the combined electron-withdrawing effects of chlorine and the sulfonyl group .

Applications: Methanesulfonyl chloride is widely used for mesylation in drug synthesis (e.g., stabilizing intermediates) . p-Toluenesulfonyl chloride serves as a tosylating agent for protecting alcohols and amines, leveraging its aromatic stability for controlled reactions .

Hazards: All sulfonyl chlorides are moisture-sensitive and corrosive. Ethanesulfonyl chloride and 2-chloroethanesulfonyl chloride are noted for acute toxicity, requiring stringent PPE (e.g., gloves, eye protection) . this compound likely shares these hazards, with additional risks from its acetylene moiety (e.g., flammability), though direct data are lacking.

Q & A

Q. What are the recommended synthetic routes for Ethynylsulfonyl Chloride, and how can purity be optimized?

this compound is typically synthesized via sulfonation of ethynyl precursors using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions. Key steps include maintaining anhydrous environments and low temperatures (0–5°C) to minimize side reactions. Purification via fractional distillation or recrystallization (using non-polar solvents) is critical. Purity can be validated by NMR (e.g., absence of residual solvent peaks) and elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its reactive sulfonyl chloride group and potential hydrolysis hazards, use in a fume hood with nitrile gloves, chemical-resistant aprons, and eye protection is mandatory. Emergency showers and eyewash stations must be accessible. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Note that no occupational exposure limits exist, necessitating stringent adherence to institutional safety guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm molecular structure via characteristic shifts (e.g., ethynyl protons at δ 2.5–3.5 ppm).

- IR Spectroscopy : Detect sulfonyl chloride stretches (S=O at ~1370 cm⁻¹, S-Cl at ~580 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-referencing with literature data (e.g., Chem. Rev. or Inorg. Chem. studies) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when using this compound as a sulfonating agent?

Discrepancies in yields often arise from moisture sensitivity or competing side reactions (e.g., hydrolysis). Methodological solutions include:

- Controlled Atmosphere Techniques : Use Schlenk lines or gloveboxes to exclude moisture.

- Kinetic Monitoring : Employ in-situ IR or HPLC to track reaction progress and identify intermediates.

- Statistical Design of Experiments (DoE) : Analyze variables (temperature, stoichiometry) to isolate critical factors .

Q. What strategies are effective for assessing the thermal stability of this compound under varying conditions?

Thermal stability can be evaluated via:

- Differential Scanning Calorimetry (DSC) : Identify decomposition onset temperatures.

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates.

- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and monitor degradation products using GC-MS. Results should be contextualized with computational models (e.g., DFT calculations of bond dissociation energies) .

Q. How can researchers mitigate conflicting biological activity data in studies involving this compound derivatives?

Contradictions in bioactivity (e.g., cytotoxicity vs. therapeutic potential) require:

- Dose-Response Curves : Establish clear concentration-dependent effects.

- Orthogonal Assays : Validate results using both in vitro (cell culture) and in vivo (model organisms) systems.

- Peer Consultation : Engage interdisciplinary experts to interpret mechanisms (e.g., sulfonyl group reactivity vs. target specificity) .

Q. What methodologies are recommended for studying the hydrolytic degradation pathways of this compound?

Hydrolysis pathways can be mapped via:

- Isotopic Labeling : Use D₂O or H₂¹⁸O to trace oxygen incorporation in products.

- pH-Dependent Kinetics : Monitor reaction rates using UV-Vis spectroscopy under buffered conditions (pH 2–12).

- Computational Simulations : Apply molecular dynamics to predict transition states and intermediate stability .

Data Presentation and Reproducibility

Q. How should experimental procedures involving this compound be documented to ensure reproducibility?

- Detailed Synthetic Protocols : Specify solvent grades, equipment calibration, and reaction times (±5% tolerance).

- Raw Data Inclusion : Provide NMR FID files, chromatograms, and spectral baselines in supplementary materials.

- Negative Results : Report failed attempts (e.g., undesired polymerization) to guide future optimizations .

Q. What statistical approaches are suitable for analyzing variability in spectroscopic data for this compound?

Use multivariate analysis (e.g., PCA) to differentiate signal noise from true spectral variations. Replicate measurements (n ≥ 3) and apply Student’s t-test or ANOVA to assess significance. Outliers should be scrutinized for instrumental artifacts (e.g., baseline drift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.